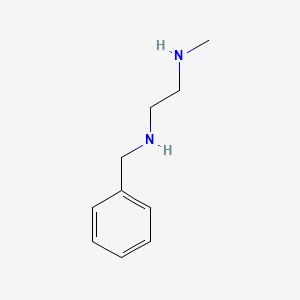

N-Benzyl-N'-methylethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl-N'-methylethylenediamine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a liquid at room temperature and has a predicted melting point of 49.73°C and a boiling point of approximately 256.9°C at 760 mmHg . This compound is used in various scientific research applications, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzyl-N'-methylethylenediamine can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Another method involves the N-alkylation of benzylamine with 2-(methylamino)ethyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of benzyl[2-(methylamino)ethyl]amine often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors with palladium or nickel catalysts is common for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N'-methylethylenediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde and N-methylamine.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Alkyl halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are typical reagents for substitution reactions.

Major Products

Oxidation: Benzaldehyde and N-methylamine.

Reduction: Secondary amines.

Substitution: N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N'-methylethylenediamine is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of benzyl[2-(methylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylamine: A primary amine with similar reactivity but lacks the methylaminoethyl group.

N-Benzyl-N-methylethanolamine: A tertiary amine with an additional hydroxyl group, making it more hydrophilic.

N-Methylbenzylamine: A secondary amine with similar properties but different reactivity due to the absence of the ethyl group.

Uniqueness

N-Benzyl-N'-methylethylenediamine is unique due to its combination of benzyl and methylaminoethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interaction with biological targets .

Biologische Aktivität

N-Benzyl-N'-methylethylenediamine (NBMED) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of NBMED, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its amine functional groups and a benzyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its ability to interact with various biological targets, influencing cellular processes.

1. Anti-inflammatory Properties

Recent studies have demonstrated that NBMED exhibits significant anti-inflammatory activity. For instance, a derivative of this compound, N-benzyl-N-methyldecan-1-amine (BMDA), showed promising results in mitigating inflammation in animal models. BMDA was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells when stimulated with lipopolysaccharides (LPS) . This effect was mediated through the blockade of key inflammatory signaling pathways, including JNK and p38 MAPK .

Table 1: Inhibition of Pro-inflammatory Cytokines by BMDA

| Cytokine | Control Level (pg/mL) | BMDA Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-1β | 80 | 30 |

2. Anticancer Activity

NBMED and its derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce cell cycle arrest in cancer cell lines. For example, BMDA was shown to arrest U937 human leukemia cells at the G2/M phase by downregulating cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors . This mechanism suggests that NBMED may be a candidate for further development as an anticancer agent.

Case Study: U937 Cell Line Analysis

- Cell Line: U937 (human leukemia)

- Treatment: BMDA

- Result: Induction of G2/M arrest with reduced CDK levels.

3. Antioxidant Effects

The antioxidant capacity of NBMED has been highlighted in various studies. The compound's ability to enhance the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) suggests a protective role against oxidative stress . This activity is particularly relevant in conditions characterized by oxidative damage, such as inflammatory diseases.

The biological activities of NBMED can be attributed to several mechanisms:

- Inhibition of Signaling Pathways: NBMED inhibits critical signaling pathways involved in inflammation and cancer progression, including MAPK pathways.

- Regulation of Gene Expression: The compound modulates the expression of genes associated with inflammation and cell cycle regulation.

- Antioxidant Activity: By enhancing Nrf2 signaling, NBMED protects cells from oxidative damage.

Pharmacokinetics

Understanding the pharmacokinetics of NBMED is crucial for evaluating its therapeutic potential. Similar compounds have shown varied absorption, distribution, metabolism, and excretion profiles influenced by their chemical structure . Future studies should focus on elucidating the pharmacokinetic parameters specific to NBMED.

Eigenschaften

IUPAC Name |

N'-benzyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQLOABSMDKQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448329 |

Source

|

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56904-09-7 |

Source

|

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.